molecular formula C7H13IO5 B3031568 2-(Iodomethyl)-6-methoxyoxane-3,4,5-triol CAS No. 5155-46-4

2-(Iodomethyl)-6-methoxyoxane-3,4,5-triol

Cat. No.: B3031568
CAS No.: 5155-46-4
M. Wt: 304.08 g/mol
InChI Key: MAZXJZHWRBSRKM-UHFFFAOYSA-N
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Description

2-(Iodomethyl)-6-methoxyoxane-3,4,5-triol is a chemical compound that belongs to the class of oxane derivatives. This compound is characterized by the presence of an iodomethyl group attached to the second carbon of the oxane ring, a methoxy group at the sixth position, and three hydroxyl groups at the third, fourth, and fifth positions. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Iodomethyl)-6-methoxyoxane-3,4,5-triol typically involves the iodination of a suitable precursor. One common method is the iodination of 6-methoxyoxane-3,4,5-triol using iodomethane in the presence of a base such as potassium carbonate. The reaction is carried out under mild conditions, typically at room temperature, to ensure high yield and selectivity.

Industrial Production Methods

Industrial production of this compound may involve a multi-step process starting from readily available raw materials. The process includes the protection of hydroxyl groups, selective iodination, and subsequent deprotection to yield the final product. The use of continuous flow reactors and advanced purification techniques ensures the scalability and purity of the compound for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-(Iodomethyl)-6-methoxyoxane-3,4,5-triol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Sodium periodate, manganese dioxide, periodic acid-based protocols.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium azide, thiols, amines.

Major Products Formed

    Oxidation: Aldehydes, ketones.

    Reduction: Alcohols.

    Substitution: Azides, thioethers, amines.

Scientific Research Applications

2-(Iodomethyl)-6-methoxyoxane-3,4,5-triol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Iodomethyl)-6-methoxyoxane-3,4,5-triol involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The iodomethyl group can undergo nucleophilic substitution, while the hydroxyl groups can participate in hydrogen bonding and other interactions. These properties make it a versatile compound for targeting specific molecular pathways and interactions in both chemical and biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Bromomethyl)-6-methoxyoxane-3,4,5-triol
  • 2-(Chloromethyl)-6-methoxyoxane-3,4,5-triol
  • 2-(Hydroxymethyl)-6-methoxyoxane-3,4,5-triol

Uniqueness

2-(Iodomethyl)-6-methoxyoxane-3,4,5-triol is unique due to the presence of the iodomethyl group, which imparts distinct reactivity compared to its bromomethyl and chloromethyl analogs. The iodomethyl group is more reactive in nucleophilic substitution reactions, making this compound particularly useful in synthetic chemistry for introducing various functional groups.

Properties

IUPAC Name

2-(iodomethyl)-6-methoxyoxane-3,4,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13IO5/c1-12-7-6(11)5(10)4(9)3(2-8)13-7/h3-7,9-11H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAZXJZHWRBSRKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(C(C(O1)CI)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13IO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70285887
Record name methyl 6-deoxy-6-iodohexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70285887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5155-46-4
Record name NSC226972
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226972
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC43144
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43144
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name methyl 6-deoxy-6-iodohexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70285887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Iodomethyl)-6-methoxyoxane-3,4,5-triol
Reactant of Route 2
2-(Iodomethyl)-6-methoxyoxane-3,4,5-triol
Reactant of Route 3
2-(Iodomethyl)-6-methoxyoxane-3,4,5-triol
Reactant of Route 4
2-(Iodomethyl)-6-methoxyoxane-3,4,5-triol
Reactant of Route 5
2-(Iodomethyl)-6-methoxyoxane-3,4,5-triol
Reactant of Route 6
2-(Iodomethyl)-6-methoxyoxane-3,4,5-triol

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